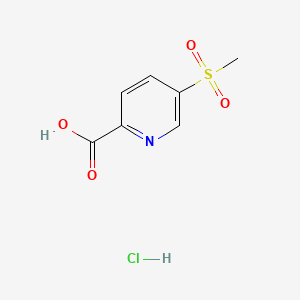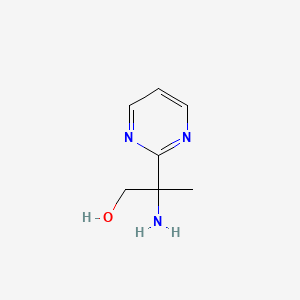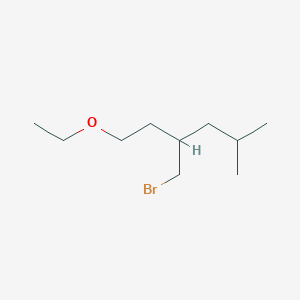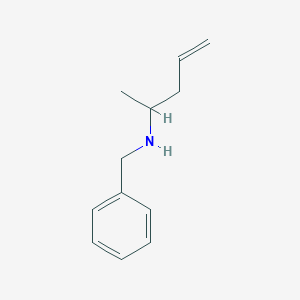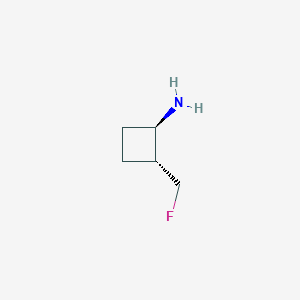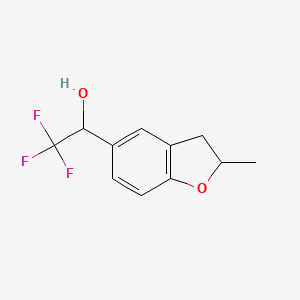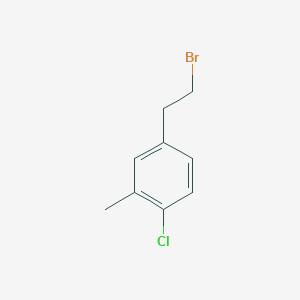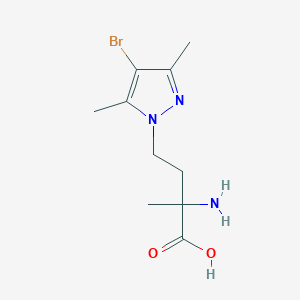
2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanoic acid is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanoic acid typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with a brominating agent to introduce the bromine atom at the 4-position of the pyrazole ring . This intermediate is then reacted with 2-methylbutanoic acid under appropriate conditions to form the final product . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process . Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
2-Amino-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines . Substitution reactions can lead to a variety of derivatives with different functional groups .
科学的研究の応用
2-Amino-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanoic acid has several scientific research applications:
作用機序
The mechanism of action of 2-Amino-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The bromine and pyrazole moieties play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
4-Bromo-3,5-dimethyl-1H-pyrazole: A simpler analog that lacks the amino and butanoic acid groups.
2-Amino-4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanoic acid: Similar structure but without the bromine atom.
4-Amino-3,5-dimethyl-1H-pyrazole: Another analog with an amino group instead of the bromine atom.
Uniqueness
The presence of both the bromine atom and the amino-butanoic acid moiety in 2-Amino-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanoic acid makes it unique compared to its analogs . These functional groups contribute to its distinct chemical reactivity and potential biological activities .
特性
分子式 |
C10H16BrN3O2 |
|---|---|
分子量 |
290.16 g/mol |
IUPAC名 |
2-amino-4-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylbutanoic acid |
InChI |
InChI=1S/C10H16BrN3O2/c1-6-8(11)7(2)14(13-6)5-4-10(3,12)9(15)16/h4-5,12H2,1-3H3,(H,15,16) |
InChIキー |
FECXTCVQXSXYKG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CCC(C)(C(=O)O)N)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(1-Aminoethyl)morpholin-4-yl]-2-(7-methoxynaphthalen-1-yl)ethan-1-one hydrochloride](/img/structure/B13549722.png)
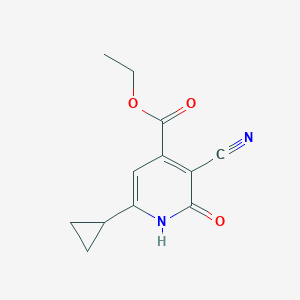


![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13549752.png)
![3-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13549753.png)
